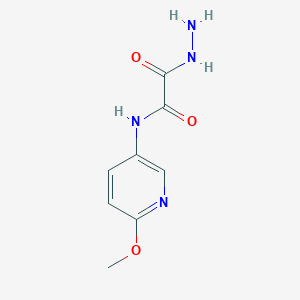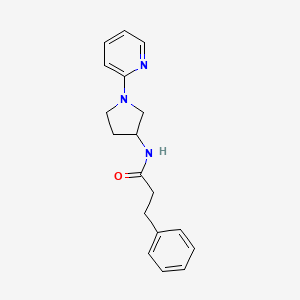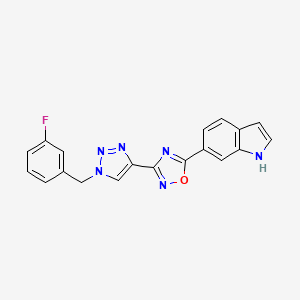
Methyl 4-ethylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 4-ethylmorpholine-2-carboxylate serves as a versatile building block in synthetic chemistry, demonstrating its utility in a range of chemical reactions and syntheses. For instance, its involvement in [4 + 2] annulation reactions with N-tosylimines under the catalysis of organic phosphines leads to the formation of highly functionalized tetrahydropyridines. These reactions exhibit complete regioselectivity and high yields, showcasing the compound's role in synthesizing complex nitrogen-containing cycles, which are prevalent in many pharmaceuticals and organic materials (Zhu, Lan, & Kwon, 2003).
Furthermore, methyl 4-ethylmorpholine-2-carboxylate and its derivatives have been synthesized through rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, indicating its potential as a precursor for bioactive compounds. This synthesis route opens avenues for the development of novel pharmaceuticals, emphasizing the compound's importance in medicinal chemistry (Trstenjak, Ilaš, & Kikelj, 2013).
Corrosion Inhibition
In the field of materials science, derivatives of methyl 4-ethylmorpholine-2-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial applications such as the pickling process. This research highlights the compound's ability to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates and demonstrating the potential of these derivatives in extending the lifespan of metal-based infrastructure (Dohare, Ansari, Quraishi, & Obot, 2017).
Biological and Enzymatic Studies
Additionally, the compound has found applications in biological studies. For example, sulfonamide derived esters of methyl 4-ethylmorpholine-2-carboxylate have been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies contribute to our understanding of the compound's potential therapeutic effects and its role in developing new treatments for various conditions (Danish et al., 2019).
Advanced Materials and Polymer Science
In the realm of polymer science, the compound's derivatives are instrumental in the atom transfer radical polymerization (ATRP) of methyl methacrylate in water-borne systems, showcasing its utility in creating polymers with controlled architectures. This process is crucial for developing advanced materials with tailored properties for specific applications, ranging from biomedical devices to coatings (Jousset, Qiu, Matyjaszewski, & Granel, 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 4-ethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-9-4-5-12-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYACFZTKFMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethylmorpholine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
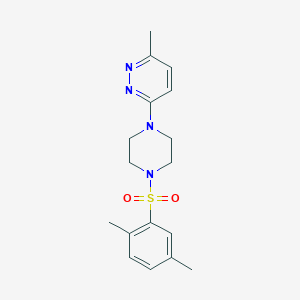
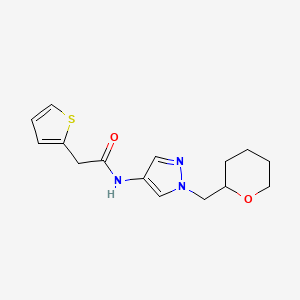
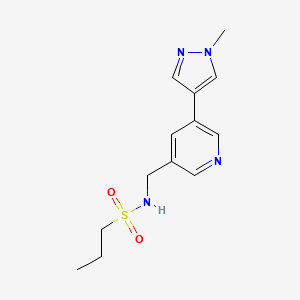

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
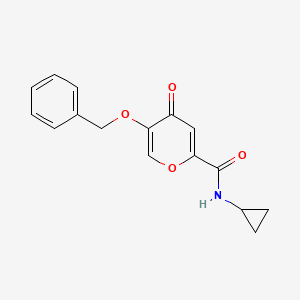
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)
